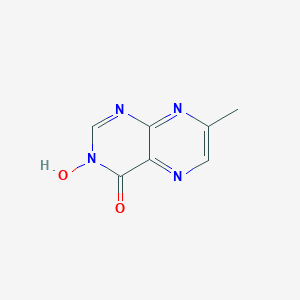
2,3-二氢-1H-吲哚-7-羧酸
描述
2,3-Dihydro-1H-indole-7-carboxylic acid (2,3-DHICA) is an important organic compound that is used in a variety of scientific applications. It is a cyclic molecule composed of a five-membered ring with a carboxylic acid group attached to the nitrogen atom of the indole ring. 2,3-DHICA is an intermediate in the synthesis of several pharmaceuticals, as well as a key component in the production of certain organic dyes and pigments. In addition, it is used in the synthesis of other organic compounds, such as indole-3-acetic acid (IAA). 2,3-DHICA has been studied extensively in recent years, and its application in scientific research has been growing.
科学研究应用
抗病毒应用
2,3-二氢-1H-吲哚-7-羧酸衍生物因其抗病毒特性而被研究。 含吲哚核的化合物对多种病毒表现出抑制活性,包括甲型流感病毒和柯萨奇病毒B4 。这些发现表明它在开发抗病毒药物方面具有潜在用途。
抗炎和止痛应用
据报道,吲哚衍生物具有抗炎和止痛活性。 这在寻找新的治疗剂方面尤为重要,这些治疗剂可以比现有药物更有效地管理疼痛和炎症,同时具有较低的致溃疡风险 .
抗癌应用
吲哚核是许多用于癌症治疗的合成药物分子中常见的结构。 吲哚衍生物因其与多个受体高亲和力结合的能力,正在被探索用于治疗各种类型的癌细胞 .
农业应用
在农业中,像2,3-二氢-1H-吲哚-7-羧酸这样的吲哚衍生物很重要,因为它们是植物激素(如吲哚-3-乙酸)合成的前体,吲哚-3-乙酸对于植物生长和发育至关重要 .
环境科学应用
吲哚衍生物参与环境科学,特别是在研究肠道细菌衍生的吲哚及其对肠道和肝脏疾病的影响方面。 这些化合物在环境中的生物转化过程中发挥作用 .
药理学应用
吲哚衍生物的药理活性非常广泛,应用范围从抗菌到抗糖尿病,甚至包括抗疟疾治疗。 这些化合物的多种生物活性使它们在开发新药方面具有价值 .
作用机制
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives have been reported to exhibit various biological activities . For instance, certain 2,3-dimethylindoles have shown anticancer properties against various cancer cell lines .
Action Environment
It is known that dietary intake can significantly influence gut microbiota and the related indole metabolism .
未来方向
Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of research on 2,3-Dihydro-1h-indole-7-carboxylic acid could be focused on its potential applications in medical and pharmaceutical fields.
属性
IUPAC Name |
2,3-dihydro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNYELSKMFYCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-40-2 | |
| Record name | 2,3-Dihydro-1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


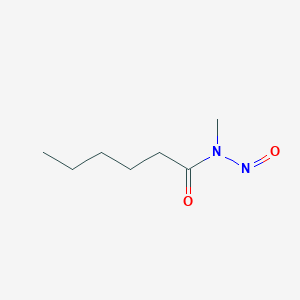
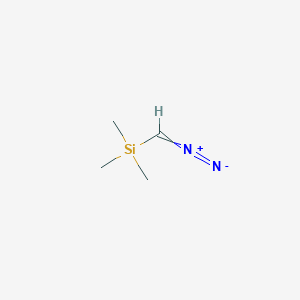

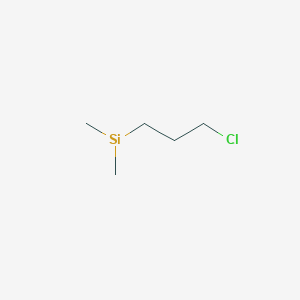

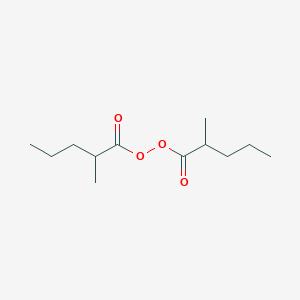

![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)

